molecular formula C12H14N2O B1467178 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole CAS No. 1466949-67-6

2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

Cat. No. B1467178
CAS RN: 1466949-67-6
M. Wt: 202.25 g/mol
InChI Key: FUBBOXWPZBFPQV-UHFFFAOYSA-N
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Description

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . They exist in numerous natural products and studies have shown that incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic .


Molecular Structure Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Chemical Reactions Analysis

The photochemical behavior of excited state imines is in stark contrast to that of alkenes or carbonyls . In addition to relaxation pathways such as fragmentation, photoreduction, or rearrangement reactions, the excited state of imines is susceptible to radiationless decay back to the ground state via rotation around the carbon–nitrogen bond, rendering it traditionally unreactive in [2 + 2] photocycloadditions .


Physical And Chemical Properties Analysis

Azetidines are characterized by a considerable ring strain, which drives their reactivity . At the same time, the ring is significantly more stable than that of related aziridines .

Scientific Research Applications

Synthesis and Chemical Properties

Azetidine as a Versatile Substrate : Azetidine, a core component in 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole, is a significant building block in chemical synthesis. Its structural isomer, azetidin-3-ones, has been explored for the synthesis of functionalized azetidines. This exploration highlights azetidine's potential as a versatile substrate for developing various compounds, though azetidin-3-ones themselves are not naturally occurring (Ye, He, & Zhang, 2011).

Isoindole Derivatives Synthesis : The creation of isoindole derivatives containing an azetidinone ring has been accomplished through a highly stereoselective synthesis. This process involves a cycloaddition of an imine to a specially generated ketene, showcasing the structural versatility and potential applicability of azetidine-based compounds (Hosseinkhani, Islami, & Hosseinkhani, 2015).

Biological and Medicinal Research

Heparanase Inhibition : In the realm of medicinal chemistry, a class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids has been identified as inhibitors of the enzyme heparanase. These compounds have demonstrated not only significant inhibitory activity but also selectivity, indicating their potential as therapeutic agents or biological tools, particularly for their anti-angiogenic effects (Courtney et al., 2004).

Chemical Reactivity and Transformation

Azetidine Reactivity : Azetidines and azetidin-2-ones are known for their thermal stability and reactivity with electrophiles and nucleophiles. The versatility of azetidine compounds is evident in their ability to undergo ring opening to form valuable chemical structures like amides and amines. Their role as precursors in synthesizing a wide range of compounds, including heterocycles, highlights their significance in chemical synthesis (Singh, D’hooghe, & Kimpe, 2008).

Mechanism of Action

The first successful example of an aza Paternò–Büchi reaction was reported by Tsuge in 1968 . They utilized a compound in the presence of an alkene to result in a [2 + 2] photocycloaddition reaction to provide an oxetane as a product, known as the Paternò–Büchi reaction .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported . An outlook is provided, which highlights recent improvements and the discovery of new reaction protocols that have overcome some long-standing challenges within this field of research .

properties

IUPAC Name

azetidin-3-yl(1,3-dihydroisoindol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12(11-5-13-6-11)14-7-9-3-1-2-4-10(9)8-14/h1-4,11,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBBOXWPZBFPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)N2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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